Doleron

Description

BenchChem offers high-quality Doleron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doleron including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63482-28-0 |

|---|---|

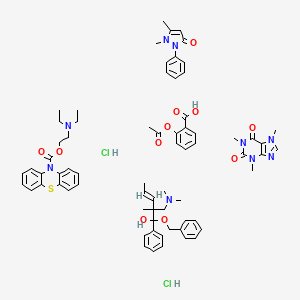

Molecular Formula |

C69H83Cl2N9O11S |

Molecular Weight |

1317.4 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;2-(diethylamino)ethyl phenothiazine-10-carboxylate;(E)-2-[(dimethylamino)methyl]-2-methyl-1-phenyl-1-phenylmethoxypent-3-en-1-ol;1,5-dimethyl-2-phenylpyrazol-3-one;1,3,7-trimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C22H29NO2.C19H22N2O2S.C11H12N2O.C9H8O4.C8H10N4O2.2ClH/c1-5-16-21(2,18-23(3)4)22(24,20-14-10-7-11-15-20)25-17-19-12-8-6-9-13-19;1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;;/h5-16,24H,17-18H2,1-4H3;5-12H,3-4,13-14H2,1-2H3;3-8H,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2*1H/b16-5+;;;;;; |

InChI Key |

FQCXODIEHUOTCQ-HLXCIQPBSA-N |

SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.CC=CC(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Isomeric SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C/C=C/C(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.CC=CC(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Synonyms |

Doleron |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Doleron (Diclofenac and Paracetamol Combination): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Doleron, a combination analgesic formulation containing diclofenac and paracetamol. The synergistic action of these two active pharmaceutical ingredients provides effective pain and inflammation relief through distinct yet complementary biochemical pathways. Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. Paracetamol, while also exhibiting COX inhibitory activity, demonstrates a more complex mechanism involving central nervous system pathways, including the modulation of the endocannabinoid and serotonergic systems. This document details the molecular targets, signaling pathways, and pharmacodynamic effects of each component and their combination. Quantitative data from key studies are summarized, and detailed experimental protocols for elucidating these mechanisms are provided.

Introduction

Doleron is a widely utilized analgesic and anti-inflammatory medication that leverages the synergistic effects of two well-established active ingredients: diclofenac and paracetamol.[1][2][3] This combination allows for effective pain management with potentially lower doses of each component, thereby potentially mitigating the risk of dose-dependent adverse effects.[3] Understanding the intricate molecular mechanisms of each component is crucial for optimizing therapeutic strategies and for the development of future analgesic agents.

Mechanism of Action of Diclofenac

Diclofenac is a classic NSAID that exerts its analgesic, anti-inflammatory, and antipyretic properties primarily through the inhibition of prostaglandin synthesis.[4][5][6]

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of diclofenac is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, diclofenac prevents the production of these pro-inflammatory molecules.[2]

Quantitative Data: COX Inhibition

The inhibitory potency of diclofenac against COX-1 and COX-2 has been quantified in various studies. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are presented in the table below.

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Human Articular Chondrocytes | 0.611 | 0.63 | [8] |

| Human Peripheral Monocytes | 0.076 | 0.026 | [9] |

| Human Whole Blood Assay | - | 0.53 | [10] |

| In Vitro (Generic) | - | 0.822 | [11] |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Additional Mechanisms of Action

Beyond COX inhibition, research suggests that diclofenac may exert its effects through other pathways, including:

Mechanism of Action of Paracetamol (Acetaminophen)

The mechanism of action of paracetamol is multifaceted and not fully elucidated, involving both central and peripheral pathways.[13][14]

Central Cyclooxygenase (COX) Inhibition

Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects compared to NSAIDs.[5][13] However, it is a more potent inhibitor of COX enzymes within the central nervous system, where the environment has lower levels of peroxides.[13] The debate continues regarding its selectivity, with some studies suggesting a degree of selectivity for COX-2.[15][16] The proposed "COX-3," a splice variant of COX-1, was once thought to be the primary target of paracetamol, but this hypothesis has been largely refuted in the context of human physiology.[5][13]

Modulation of the Endocannabinoid System

A significant component of paracetamol's analgesic effect is mediated through its metabolite, AM404.[14][17][18] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid to form AM404.[18] AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the reuptake of the endogenous cannabinoid, anandamide.[14][17] This leads to an indirect activation of cannabinoid CB1 receptors, contributing to analgesia.

Interaction with the Serotonergic System

There is substantial evidence that paracetamol's analgesic effect is mediated, in part, by the activation of descending serotonergic pathways in the spinal cord.[5][13] These pathways play a crucial role in inhibiting the transmission of pain signals from the periphery to the brain.

Quantitative Data: COX Inhibition

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| In Vitro (Human Blood) | 113.7 | 25.8 | [14][15][16] |

| Ex Vivo (Human Blood) | 105.2 | 26.3 | [15][16] |

Combined Mechanism of Action of Doleron

The combination of diclofenac and paracetamol in Doleron provides a dual and synergistic approach to pain and inflammation management.[1][3]

-

Peripheral Action: Diclofenac acts primarily at the site of injury or inflammation, potently inhibiting prostaglandin synthesis and reducing the inflammatory response.[2]

-

Central Action: Paracetamol acts predominantly within the central nervous system to reduce the perception of pain through its effects on COX enzymes, the endocannabinoid system, and serotonergic pathways.[13][14]

This complementary action allows for effective analgesia by targeting different points in the pain signaling pathway.

Signaling Pathway and Experimental Workflow Diagrams

Diclofenac and Paracetamol Signaling Pathways

Caption: Signaling pathways of Diclofenac and Paracetamol.

Experimental Workflow for COX Inhibition Assay

References

- 1. Diclofenac+paracetamol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. medwiki.co.in [medwiki.co.in]

- 3. advacarepharma.com [advacarepharma.com]

- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paracetamol - Wikipedia [en.wikipedia.org]

- 18. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Doleron Components

An important clarification regarding the subject of this guide: "Doleron" is not a single chemical compound but rather a trade name for a combination drug formulation. As such, a singular synthesis pathway for "Doleron" does not exist. This guide will provide a detailed technical overview of the synthesis, chemical properties, and mechanism of action for each of the primary active pharmaceutical ingredients commonly found in formulations historically marketed as Doleron: Dextropropoxyphene, Acetylsalicylic Acid, Phenazone, Caffeine, and Novazine (likely the intended component referred to as "Transergan").

This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the individual components of this combination analgesic.

Dextropropoxyphene

Dextropropoxyphene is a synthetic opioid analgesic structurally related to methadone. It is the dextrorotatory isomer of propoxyphene and is responsible for its analgesic effects.[1][2][3]

Synthesis of Dextropropoxyphene

A common synthetic route to Dextropropoxyphene involves a multi-step process starting from readily available precursors. A generalized laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of Dextropropoxyphene

-

Step 1: Grignard Reaction. The synthesis typically begins with the reaction of benzyl cyanide with ethylmagnesium bromide to form a propiophenone intermediate.

-

Step 2: Mannich Reaction. The propiophenone intermediate undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino group, forming a Mannich base.

-

Step 3: Grignard Addition. A second Grignard reaction is performed on the Mannich base, this time with phenylmagnesium bromide, to introduce the second phenyl group and create the tertiary alcohol.

-

Step 4: Esterification. The tertiary alcohol is then esterified with propionic anhydride to form the propanoate ester.

-

Step 5: Resolution. The resulting racemic mixture of propoxyphene is resolved to isolate the desired (2S, 3R)-dextropropoxyphene enantiomer.[2] This can be achieved through fractional crystallization with a chiral resolving agent such as d-tartaric acid.

Chemical Properties of Dextropropoxyphene

The key chemical and physical properties of Dextropropoxyphene are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₉NO₂ |

| Molar Mass | 339.48 g/mol [1] |

| Melting Point | 75-76 °C[1][4] |

| Boiling Point | 475.43 °C (estimated)[1] |

| Solubility | 4.19 x 10⁻³ g/L in water[4] |

| pKa | 6.3 (in 50% aqueous ethanol)[1] |

| Appearance | White to off-white crystalline powder[5] |

Mechanism of Action of Dextropropoxyphene

Dextropropoxyphene exerts its analgesic effects primarily as a μ-opioid receptor agonist in the central nervous system (CNS).[2][6][7] Binding of dextropropoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.[8][9]

The activation of μ-opioid receptors by dextropropoxyphene leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9] This reduction in cAMP levels has two main downstream effects:

-

Closure of N-type voltage-gated calcium channels: This reduces the influx of calcium into the presynaptic neuron, thereby inhibiting the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, and norepinephrine.[8]

-

Opening of calcium-dependent inwardly rectifying potassium channels: This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[8]

Together, these actions suppress the transmission of pain signals along ascending pain pathways.[2]

Acetylsalicylic Acid (Aspirin)

Acetylsalicylic acid, commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[10][11]

Synthesis of Acetylsalicylic Acid

The synthesis of acetylsalicylic acid is a classic esterification reaction that is often performed in undergraduate chemistry laboratories.[12]

Experimental Protocol: Synthesis of Acetylsalicylic Acid

-

Reactants: Salicylic acid and acetic anhydride are the primary reactants. A small amount of a strong acid, such as sulfuric acid or phosphoric acid, is used as a catalyst.[12][13][14][15]

-

Procedure:

-

Acetic anhydride is added to the flask, followed by a few drops of the acid catalyst.[13][14][15]

-

The mixture is gently heated in a water bath to facilitate the reaction.[13][14]

-

After the reaction is complete, the flask is cooled, and water is added to quench any unreacted acetic anhydride and to precipitate the crude acetylsalicylic acid.[13][14]

-

The solid product is collected by vacuum filtration and washed with cold water.[13][14][15]

-

Purification: The crude aspirin can be purified by recrystallization from an ethanol-water mixture.[14]

Chemical Properties of Acetylsalicylic Acid

The key chemical and physical properties of Acetylsalicylic Acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molar Mass | 180.16 g/mol |

| Melting Point | 136 °C[10][12] |

| Boiling Point | 140 °C (decomposes)[10][12] |

| Solubility in Water | 3 g/L at 25 °C[12] |

| pKa | 3.5 at 25 °C[12] |

| Appearance | White, crystalline powder[10][12] |

Mechanism of Action of Acetylsalicylic Acid

The primary mechanism of action of acetylsalicylic acid is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzymes.[12] This irreversible acetylation permanently inactivates the enzyme.[12]

-

Inhibition of COX-1: This leads to a decrease in the production of thromboxane A₂, a potent promoter of platelet aggregation. This is the basis for aspirin's antiplatelet effect.

-

Inhibition of COX-2: This reduces the synthesis of prostaglandins involved in inflammation, pain, and fever.

Phenazone (Antipyrine)

Phenazone, also known as antipyrine, is an analgesic and antipyretic drug.

Synthesis of Phenazone

Phenazone is synthesized through a condensation reaction followed by methylation.

Experimental Protocol: Synthesis of Phenazone

-

Step 1: Condensation. Phenylhydrazine is condensed with ethyl acetoacetate under basic conditions to form 1-phenyl-3-methylpyrazolone.

-

Step 2: Methylation. The resulting intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide to yield phenazone.

Chemical Properties of Phenazone

The key chemical and physical properties of Phenazone are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molar Mass | 188.23 g/mol |

| Melting Point | 109-111 °C |

| Solubility in Water | Soluble |

| Appearance | White or off-white crystalline powder |

| Density | 1.14 g/cm³ |

Mechanism of Action of Phenazone

Phenazone is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. By reducing prostaglandin production in the central nervous system, phenazone increases the pain threshold and helps to reduce fever.

Caffeine

Caffeine is a central nervous system stimulant of the methylxanthine class.

Synthesis of Caffeine

Caffeine can be synthesized through various methods, including methylation of other naturally occurring xanthines or through a multi-step chemical synthesis.

Experimental Protocol: Synthesis of Caffeine from Theobromine

-

N-methylation of Theobromine: A common laboratory synthesis involves the N-methylation of theobromine.

-

Procedure: Theobromine is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium methoxide in a methanol solution. The reaction proceeds via an SN2 substitution mechanism to add a methyl group to the nitrogen atom of the imidazole ring, yielding caffeine.

Experimental Protocol: Chemical Synthesis from Urea

A more complex industrial synthesis starts with ammonia and chloroacetic acid.

-

Procedure:

-

Ammonia is converted to urea.

-

Urea is reacted with chloroacetic acid to form uracil.

-

Uracil is then converted to theophylline.

-

Finally, theophylline is methylated with methyl chloride to produce caffeine.

-

Chemical Properties of Caffeine

The key chemical and physical properties of Caffeine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀N₄O₂ |

| Molar Mass | 194.19 g/mol |

| Melting Point | 235 °C |

| Boiling Point | 178 °C (sublimes) |

| Solubility in Water | Slightly soluble |

| Appearance | Odorless, white crystalline powder or needles |

| Density | 1.23 g/cm³ |

Mechanism of Action of Caffeine

Caffeine's primary mechanism of action is as an antagonist of adenosine receptors in the central nervous system, particularly the A₁ and A₂A subtypes. Adenosine is a neuromodulator that promotes sleep and relaxation. By blocking adenosine receptors, caffeine prevents the binding of adenosine, leading to increased neuronal firing and the release of excitatory neurotransmitters like dopamine and norepinephrine. This results in increased alertness and wakefulness.

At higher concentrations, caffeine can also inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP).

Novazine (Diethazine Carboxylate)

Based on the component analysis of Doleron, "Transergan" is likely a trade name for Novazine, which is chemically identified as 2-(diethylamino)ethyl phenothiazine-10-carboxylate.

Synthesis of Novazine

Detailed, publicly available experimental protocols for the synthesis of Novazine are scarce. However, a plausible synthetic route can be inferred from its chemical structure.

Hypothesized Experimental Protocol: Synthesis of Novazine

-

Step 1: Formation of Phenothiazine-10-carbonyl chloride. Phenothiazine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding carbonyl chloride.

-

Step 2: Esterification. The phenothiazine-10-carbonyl chloride is then reacted with 2-(diethylamino)ethanol in the presence of a base to form the final product, Novazine, via an esterification reaction.

Chemical Properties of Novazine

The key chemical and physical properties of Novazine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O₂S |

| Molar Mass | 342.5 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl phenothiazine-10-carboxylate |

| CAS Number | 82-00-8 |

Mechanism of Action of Novazine

The precise mechanism of action of Novazine is not as extensively documented in readily available literature as the other components of Doleron. However, as a phenothiazine derivative, it is likely to exhibit activity at various receptors in the central nervous system. Phenothiazines are known to act as antagonists at dopamine, histamine, muscarinic acetylcholine, and adrenergic receptors. The specific profile of Novazine's receptor binding and its contribution to the overall analgesic effect of the Doleron combination would require further investigation.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. The synthesis and handling of the described chemical compounds should only be performed by qualified professionals in appropriate laboratory settings. The use of any medication should be under the guidance of a healthcare professional.

References

- 1. Frontiers | Optimization of solid-state fermentation conditions for high β-galactosidase-producing lactic acid bacteria and its application in low-lactose dairy products [frontiersin.org]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)- | C7H12ClN5 | CID 18153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. makingchembooks.com [makingchembooks.com]

- 4. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vinmec.com [vinmec.com]

- 6. Microbial cell factory - Wikipedia [en.wikipedia.org]

- 7. Levomepromazine - Wikipedia [en.wikipedia.org]

- 8. Novacine | C24H28N2O5 | CID 12314414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the new anti-ischemia drug ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novonesis.com [novonesis.com]

- 11. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novazine | C19H22N2O2S | CID 65735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. specialchem.com [specialchem.com]

- 14. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Genesis of a Combination Analgesic: A Technical History of Doleron's Core Components

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Doleron, a recognized brand name for a fixed-dose combination of paracetamol and codeine, represents a cornerstone in the management of moderate to severe pain. Its history is not one of a single molecule's discovery but rather the culmination of two separate historical pathways that converged to create a synergistic analgesic. This whitepaper provides a detailed technical account of the early discovery, development, and scientific validation of its core components, paracetamol and codeine, leading to their eventual combination. We will examine the key experiments, present available quantitative data, and illustrate the fundamental mechanisms and historical workflows that defined their development.

Part 1: The Discovery and Rediscovery of Paracetamol (Acetaminophen)

The journey of paracetamol is a unique story of synthesis, dismissal, and eventual rediscovery, rooted in the 19th-century search for alternatives to quinine and opioid analgesics.

Early Synthesis and Precursors

The story begins with acetanilide, an aniline derivative first introduced into medical practice in 1886 as "Antifebrin" after its antipyretic (fever-reducing) properties were discovered by accident. However, its use was marred by significant toxicity, most notably methemoglobinemia, which causes cyanosis. This critical side effect prompted the search for safer alternatives, leading to the development of phenacetin by Bayer in 1887.

Amidst this chemical exploration, Harmon Northrop Morse , an American chemist at Johns Hopkins University, successfully synthesized N-acetyl-p-aminophenol (paracetamol) for the first time in 1877.[1]

Initial Clinical Assessment and Dismissal

The first clinical evaluation of paracetamol was conducted by Joseph von Mering at the University of Strassburg. In a paper published in 1893, he compared the clinical effects of paracetamol with those of phenacetin.[2] Von Mering incorrectly concluded that paracetamol shared acetanilide's tendency to produce methemoglobinemia and was therefore inferior to the seemingly safer phenacetin.[2][3] This assessment led to paracetamol being largely abandoned by the scientific community for over half a century.

The "Rediscovery": The Work of Brodie and Axelrod

Paracetamol remained in obscurity until the late 1940s. The pivotal moment came from the work of Bernard Brodie and Julius Axelrod at the Goldwater Memorial Hospital in New York. They were investigating the metabolism of the analgesics acetanilide and phenacetin. In seminal papers published between 1948 and 1949, they demonstrated that paracetamol was, in fact, the major active metabolite of both precursor drugs.[4][5][6]

Crucially, their research established that the analgesic properties of both acetanilide and phenacetin were primarily due to their metabolic conversion to paracetamol.[5] Furthermore, they showed that the methemoglobinemia caused by acetanilide was attributable to another metabolite, phenylhydroxylamine, not paracetamol.[4] This "rediscovery" exonerated paracetamol, revealing it as an effective analgesic with a more favorable safety profile than its predecessors.

Part 2: The Isolation of Codeine

Codeine's history is rooted in the rich pharmacopeia of the opium poppy, Papaver somniferum.

Isolation from Opium

Opium had been used for centuries for its potent analgesic properties, primarily due to its most abundant alkaloid, morphine, which was first isolated in 1804.[7] While working on refining morphine extraction processes, the French chemist Pierre-Jean Robiquet successfully isolated a second, less abundant alkaloid from opium in 1832.[7][8] He named the compound codeine , derived from the Greek word kṓdeia (κώδεια), meaning "poppy head".[8] Codeine is found in opium at concentrations of 1% to 3%.[8]

Early Clinical Use

Codeine was quickly adopted for its medicinal properties. It was utilized for the relief of mild to moderate pain and, notably, as an effective antitussive (cough suppressant).[7] It was considered a safer and less addictive alternative to morphine, which contributed to its widespread use. While it can be extracted directly, the majority of the global codeine supply is now produced through the semi-synthesis of O-methylation of the more abundant morphine.

Part 3: The Rationale and History of the Paracetamol-Codeine Combination

The development of a paracetamol-codeine combination product was a logical step in creating a multimodal analgesic with enhanced efficacy.

Pharmacological Synergy

The combination leverages the distinct mechanisms of action of its two components to achieve superior pain relief.

-

Paracetamol: Acts primarily within the central nervous system. Its mechanism is not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, possibly a specific splice variant now termed COX-3. It also has effects on the serotonergic and endocannabinoid systems via its metabolite, AM404.[4]

-

Codeine: Functions as a prodrug. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine. Morphine is a potent agonist of the μ-opioid receptor in the central nervous system, which is the primary driver of its analgesic effect.

The combination of a centrally-acting, non-opioid analgesic with a weak opioid provides an additive, and potentially synergistic, effect, allowing for the management of pain that may not respond to either agent alone.

Commercial Development

Following the successful reintroduction of paracetamol to the market in the 1950s, pharmaceutical companies began exploring combination products. McNeil Laboratories, which had successfully marketed Children's TYLENOL Elixir in 1955, launched the first major paracetamol-codeine combination product, TYLENOL with Codeine , in 1963.[2] This marked the official beginning of the combination's long history as a prescribed analgesic.

Experimental Protocols and Methodologies

Detailed experimental protocols from the 19th century are scarce. The following sections describe the key historical experiments based on available information and provide representative modern protocols for context.

Protocol 1: Representative Synthesis of Paracetamol (after Morse, 1877)

While Harmon Northrop Morse's original 1877 publication lacks a detailed experimental section, the synthesis of paracetamol from p-aminophenol (the reduced form of Morse's starting material, p-nitrophenol) is a standard laboratory procedure. The following is a classical protocol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5.5 g (0.05 mol) of p-aminophenol with 15 mL of water.

-

Addition of Reagent: To this suspension, carefully add 6.5 mL (0.07 mol) of acetic anhydride.

-

Reaction: Gently swirl the flask to ensure mixing. The reaction is exothermic and should proceed spontaneously. After the initial reaction subsides, heat the mixture in a water bath at 60°C for 15 minutes to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture in an ice bath. The crude paracetamol will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove impurities.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to yield purified, crystalline paracetamol.

-

Analysis: The final product can be characterized by its melting point (169-171°C) and spectroscopic methods (e.g., IR, NMR).

Protocol 2: Generalized Protocol for Early Human Analgesic Trials (after von Mering, c. 1893)

No detailed protocol for von Mering's 1893 study is available. A likely experimental design of that era would have been as follows:

-

Subject Selection: A small number of patients (or the researchers themselves) presenting with fever or pain (e.g., headache, arthralgia) would be selected.

-

Drug Administration: Subjects would be administered a single dose of the test compound (paracetamol) or the comparator (phenacetin). Dosing would have been based on preliminary animal studies or prior experience with similar compounds.

-

Data Collection:

-

Antipyresis: Body temperature would be measured at baseline and at regular intervals post-administration using a mercury thermometer.

-

Analgesia: Pain relief would be assessed subjectively. The patient would be asked to describe their level of pain (e.g., "none," "mild," "severe") at set time points.

-

-

Safety Assessment: The primary safety concern at the time was cyanosis. Observers would visually inspect the patient's skin and nail beds for any bluish discoloration, which would indicate methemoglobinemia.

-

Analysis: The results would be descriptive, comparing the observed temperature reduction and subjective pain relief between the two compounds.

Protocol 3: Metabolite Identification Study (after Brodie & Axelrod, 1949)

The following is a generalized protocol based on the methods available to Brodie and Axelrod for their study on phenacetin metabolism.

-

Subject Dosing: A healthy human volunteer is administered a standard oral dose (e.g., 1.0 g) of acetophenetidin (phenacetin).

-

Sample Collection: Urine is collected from the subject at timed intervals over a 24-hour period. A baseline urine sample is collected prior to drug administration.

-

Metabolite Liberation: A key challenge is that metabolites are often excreted as water-soluble glucuronide or sulfate conjugates. To analyze the core metabolite, an aliquot of urine is treated with an acid (e.g., hydrochloric acid) and heated to hydrolyze these conjugates, liberating the free metabolite.

-

Extraction: The hydrolyzed urine sample is pH-adjusted and extracted with an organic solvent (e.g., ethylene dichloride) to separate the less polar drug metabolites from the aqueous urine matrix.

-

Identification and Quantification:

-

The extract is evaporated, and the residue is redissolved.

-

A colorimetric assay is used for quantification. The metabolite (N-acetyl-p-aminophenol) is reacted with a chemical agent (e.g., nitrous acid to form a nitrosamine, which then couples with α-naphthol) to produce a colored compound.

-

The intensity of the color, which is proportional to the concentration of the metabolite, is measured using a photometer or spectrophotometer at a specific wavelength.

-

-

Comparison: The results are compared against a standard curve prepared with a pure sample of synthesized N-acetyl-p-aminophenol to confirm its identity and calculate the amount excreted.

Quantitative Data on Analgesic Efficacy

Early studies lacked the rigorous statistical analysis of modern clinical trials. The most reliable quantitative data on the efficacy of the paracetamol-codeine combination comes from systematic reviews and meta-analyses of randomized controlled trials conducted in the latter half of the 20th century and beyond.

Table 1: Efficacy of Paracetamol and Codeine Combinations in Acute Postoperative Pain (Data sourced from a Cochrane systematic review)[9]

| Treatment Group | NNT (95% CI) for ≥50% Pain Relief | % of Patients with ≥50% Pain Relief |

| Placebo | - | ~7%[4] |

| Paracetamol 600/650 mg | 5.0 (4.1 - 6.9) | ~20% |

| Paracetamol 600/650 mg + Codeine 60 mg | 3.1 (2.6 - 3.8) | ~40%[9] |

| Paracetamol 800/1000 mg + Codeine 60 mg | 2.2 (1.8 - 2.9) | ~53%[9] |

| NNT (Number Needed to Treat): The number of patients who need to receive the treatment for one patient to experience a benefit (in this case, at least 50% pain relief over 4-6 hours compared to placebo). |

Table 2: Summary of Pharmacokinetic Parameters (Data represents typical values for oral administration in adults)

| Parameter | Paracetamol | Codeine |

| Bioavailability | 63–89% (dose-dependent)[4] | ~60%[8] |

| Time to Peak Plasma Conc. | 10–60 minutes | ~1 hour |

| Plasma Half-life | 1.9–2.5 hours[4] | 3–4 hours |

| Metabolism | Hepatic (glucuronidation, sulfation)[4] | Hepatic (O-demethylation via CYP2D6, N-demethylation via CYP3A4)[8] |

| Primary Active Moiety | Parent Drug / AM404 | Morphine (metabolite) |

Visualizations

Signaling and Metabolic Pathways

Caption: Simplified metabolic and signaling pathways for codeine and paracetamol.

Historical Development Workflow

Caption: Key historical milestones in the development of paracetamol, codeine, and their combination.

Conclusion

The history of Doleron's core components is a compelling narrative of chemical synthesis, pharmacological investigation, and clinical validation. Paracetamol, a compound synthesized in 1877, was cast aside for over 50 years due to a flawed initial assessment before being rightfully identified as a key active metabolite and safe analgesic in the late 1940s. Codeine, isolated from opium in 1832, provided a reliable, milder opioid analgesic that became a mainstay of therapy. The logical combination of these two agents in 1963 created a synergistic product that has remained a vital tool in pain management for decades. This journey underscores the importance of metabolic studies in understanding drug action and highlights how compounds, once discarded, can be rediscovered to become essential medicines.

References

- 1. Harmon Northrop Morse - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. A method for the estimation of acetanilide, paracetamol and phenacetin in plasma and urine using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. inspq.qc.ca [inspq.qc.ca]

- 6. ovid.com [ovid.com]

- 7. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Codeine - Wikipedia [en.wikipedia.org]

- 9. Single dose oral paracetamol (acetaminophen) with codeine for postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of the Components of Doleron

Disclaimer: The following information is for research and informational purposes only. "Doleron" has been identified as a multi-component pharmaceutical preparation, and this guide addresses the individual active ingredients.

Introduction

Doleron is a combination drug formulation. As such, it does not possess a single molecular structure. This guide provides a detailed examination of the molecular structure, characterization, and mechanisms of action of its principal active pharmaceutical ingredients (APIs): 2-acetyloxybenzoic acid (Aspirin), 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine), 1,3,7-trimethylpurine-2,6-dione (Caffeine), and 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and biological properties of these compounds.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of the active components of Doleron are summarized below.

Table 1: Physicochemical Properties of Doleron Components

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Aspirin | 2-(acetyloxy)benzoic acid | C₉H₈O₄ | 180.16 | 50-78-2 |

| Antipyrine | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | C₁₁H₁₂N₂O | 188.23 | 60-80-0 |

| Caffeine | 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | C₈H₁₀N₄O₂ | 194.19 | 58-08-2 |

| 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate | 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate | C₁₉H₂₂N₂O₂S | 342.46 | Not readily available |

Characterization Data

The structural elucidation and confirmation of the individual components are achieved through various analytical techniques. The following tables summarize key characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| Aspirin | ¹H | CDCl₃ | 11.77 (s, 1H, COOH), 8.12 (d, 1H, Ar-H), 7.66 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.16 (d, 1H, Ar-H), 2.36 (s, 3H, CH₃)[1] |

| ¹³C | CDCl₃ | 170.3 (C=O, acid), 169.7 (C=O, ester), 150.9, 134.5, 132.3, 126.1, 124.0, 122.2 (Ar-C), 21.1 (CH₃) | |

| Antipyrine | ¹H | CDCl₃ | 7.45-7.30 (m, 5H, Ar-H), 3.15 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃) |

| ¹³C | CDCl₃ | 160.5 (C=O), 145.1, 135.2, 129.2, 125.8, 123.9 (Ar-C), 108.9 (C=C), 35.6 (N-CH₃), 10.1 (C-CH₃) | |

| Caffeine | ¹H | CDCl₃ | 7.5 (s, 1H, CH), 4.0 (s, 3H, N-CH₃), 3.6 (s, 3H, N-CH₃), 3.4 (s, 3H, N-CH₃) |

| ¹³C | CDCl₃ | 155.4 (C=O), 151.7 (C=O), 148.8, 141.3, 107.4, 33.5 (N-CH₃), 29.7 (N-CH₃), 27.8 (N-CH₃) | |

| 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate | ¹H | CDCl₃ | Predicted: 7.2-6.8 (m, 8H, Ar-H), 4.4 (t, 2H, O-CH₂), 2.8 (t, 2H, N-CH₂), 2.6 (q, 4H, N-(CH₂)₂), 1.1 (t, 6H, CH₃) |

| ¹³C | CDCl₃ | Predicted: 165.0 (C=O), 144.5, 127.0, 126.5, 122.5, 115.0 (Ar-C), 63.0 (O-CH₂), 51.0 (N-CH₂), 47.5 (N-(CH₂)₂), 12.0 (CH₃) |

Mass Spectrometry (MS)

| Compound | Ionization Mode | Key Fragment Ions (m/z) |

| Aspirin | EI | 180 (M+), 138, 121, 92, 43 |

| Antipyrine | EI | 188 (M+), 159, 131, 105, 77, 56[2] |

| Caffeine | EI | 194 (M+), 165, 137, 109, 82, 55 |

| 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate | ESI+ | 343 ([M+H]+), 226, 198, 86 |

High-Performance Liquid Chromatography (HPLC)

| Compound | Column | Mobile Phase | Retention Time (min) |

| Aspirin | C18 | Acetonitrile:Water with 0.1% Formic Acid (gradient) | Varies with gradient |

| Antipyrine | C18 | Methanol:Water (50:50) | ~4.5 |

| Caffeine | C18 | Methanol:Water (40:60) | ~2.7[3] |

| 2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate | C18 | Acetonitrile:Water with 0.1% TFA (gradient) | Varies with gradient |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Doleron are a composite of the individual actions of its components.

Aspirin: Inhibition of Prostaglandin Synthesis

Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[4] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

Antipyrine: Inhibition of Prostaglandin Synthesis

Similar to aspirin, antipyrine is an NSAID that inhibits the synthesis of prostaglandins, contributing to its analgesic and antipyretic effects. Its mechanism is also centered on the inhibition of cyclooxygenase enzymes.

Caffeine: Adenosine Receptor Antagonism

Caffeine is a central nervous system stimulant that primarily acts as a non-selective antagonist of adenosine A₁ and A₂ₐ receptors.[6] By blocking these receptors, caffeine prevents the binding of adenosine, a neuromodulator that promotes sedation and relaxation. This leads to increased neuronal firing and the release of excitatory neurotransmitters.

2-(diethylamino)ethyl 10H-phenothiazine-10-carboxylate: Dopamine Receptor Antagonism

Phenothiazine derivatives are known for their antipsychotic effects, which are primarily mediated through the antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[7] This blockade reduces dopaminergic neurotransmission.

Experimental Protocols

General Workflow for Analysis of a Multi-Component Formulation

The analysis of a multi-component drug product like Doleron requires a systematic approach to separate, identify, and quantify each active ingredient.

Detailed Methodologies

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the aspirin sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 5 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 14 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm. Integrate the signals and assign the peaks based on their chemical shifts and multiplicities.

-

Standard and Sample Preparation:

-

Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of caffeine reference standard and dissolve in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 ppm) to construct a calibration curve.

-

Sample Solution: Dissolve a known amount of the Doleron formulation in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an expected caffeine concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Methanol:Water (40:60 v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection: 272 nm

-

-

Data Analysis: Identify the caffeine peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of caffeine in the sample solution from the calibration curve.

-

Sample Preparation:

-

Stock Solution: Prepare a stock solution of antipyrine in a suitable solvent like methanol or chloroform.

-

Sample Solution: Dissolve the Doleron formulation in the same solvent, filter, and dilute as necessary. An internal standard may be added for improved quantification.

-

-

Instrument Parameters:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

-

-

Data Analysis: Identify antipyrine by its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) for confirmation. Quantification can be performed using an external or internal standard method.

Conclusion

This technical guide has provided a detailed overview of the molecular structures, characterization data, and mechanisms of action for the primary active ingredients of Doleron. The provided tables and diagrams offer a concise summary of key information, and the detailed experimental protocols serve as a starting point for the analysis of this multi-component formulation. A thorough understanding of the individual components is crucial for researchers and professionals involved in the development, quality control, and clinical application of such combination drug products.

References

- 1. QC/QA flowchart example [lucid.co]

- 2. Antipyrine [webbook.nist.gov]

- 3. pubs.sciepub.com [pubs.sciepub.com]

- 4. ClinPGx [clinpgx.org]

- 5. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Doleron (Diclofenac/Paracetamol Combination)

Disclaimer: The following technical guide pertains to a common formulation of a product sometimes referred to as "Doleron P" or similar trade names, which is a fixed-dose combination of Diclofenac and Paracetamol. It is important to note that the brand name "Doleron" has been associated with different drug combinations in various regions. This document focuses specifically on the widely used analgesic and anti-inflammatory combination of Diclofenac and Paracetamol.

Introduction

Doleron, as a combination of Diclofenac and Paracetamol, is a widely utilized non-opioid analgesic and anti-inflammatory agent. This formulation leverages the distinct yet complementary mechanisms of its two active pharmaceutical ingredients (APIs) to provide effective management of pain and inflammation in various conditions, including musculoskeletal pain, osteoarthritis, rheumatoid arthritis, and post-operative pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this combination, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of the Diclofenac and Paracetamol combination are a result of the synergistic actions of each component, targeting pain and inflammation through different pathways.

Mechanism of Action of Diclofenac

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

-

COX Inhibition: Diclofenac inhibits both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid to prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] By blocking prostaglandin synthesis, diclofenac reduces the inflammatory response and alleviates pain.[8]

-

COX-2 Selectivity: While inhibiting both isoforms, diclofenac shows a degree of selectivity for COX-2, the isoform induced during inflammation.[3] This partial selectivity may contribute to its efficacy while potentially mitigating some of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3]

-

Other Mechanisms: Research suggests that diclofenac may have additional mechanisms of action, including the inhibition of the lipoxygenase pathway and phospholipase A2, which would further reduce the production of pro-inflammatory leukotrienes.[3][4]

Mechanism of Action of Paracetamol (Acetaminophen)

The precise mechanism of action of paracetamol is still not fully elucidated but is understood to involve both central and peripheral effects.[9][10]

-

Central COX Inhibition: Paracetamol is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[9][11] However, it is a more potent inhibitor of COX enzymes within the central nervous system (CNS), which is believed to be a primary contributor to its analgesic and antipyretic effects.[10] There is also evidence suggesting that it may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is predominantly found in the brain.[9]

-

Serotonergic Pathways: Evidence suggests that paracetamol's analgesic effect is mediated through the activation of descending serotonergic pathways in the spinal cord, which inhibit pain signal transmission.[9][12]

-

Endocannabinoid System: A metabolite of paracetamol, AM404, has been shown to act on the endocannabinoid system.[13] AM404 is a weak agonist of cannabinoid receptors CB1 and CB2 and an inhibitor of the reuptake of anandamide, an endogenous cannabinoid, which can contribute to analgesia.[13]

Synergistic Effect

The combination of Diclofenac and Paracetamol provides a multimodal approach to pain and inflammation management. Diclofenac primarily acts peripherally to reduce inflammation and pain at the site of injury, while paracetamol acts centrally to increase the pain threshold. This dual mechanism of action allows for enhanced analgesia at lower doses of each component, potentially reducing the risk of dose-related adverse effects.[1][2]

Signaling Pathways

Diclofenac Signaling Pathway

Caption: Inhibition of Prostaglandin Synthesis by Diclofenac.

Paracetamol Signaling Pathway

Caption: Central and Metabolic Mechanisms of Paracetamol.

Pharmacokinetics

The pharmacokinetic profiles of Diclofenac and Paracetamol are well-characterized, and their combination does not appear to significantly alter the individual kinetics of each drug.

Absorption

-

Diclofenac: Following oral administration, diclofenac is rapidly and completely absorbed from the gastrointestinal tract.[8][14] However, it undergoes substantial first-pass metabolism in the liver, resulting in approximately 50% of the drug reaching the systemic circulation unchanged.[15] Peak plasma concentrations are typically reached within 2 hours.[8]

-

Paracetamol: Paracetamol is also rapidly absorbed from the gastrointestinal tract, primarily from the small intestine.[13] Peak plasma concentrations are generally achieved within 10 to 60 minutes after oral administration. The bioavailability of paracetamol is dose-dependent, ranging from 63% for a 500 mg dose to 89% for a 1000 mg dose.[13][16]

Distribution

-

Diclofenac: Diclofenac is extensively bound to plasma proteins (>99%), primarily albumin.[8][14] It readily penetrates synovial fluid, where concentrations can be higher and more sustained than in plasma, which is relevant for its therapeutic effect in arthritic conditions.[8][14] The volume of distribution is approximately 0.12 to 0.17 L/kg.[8]

-

Paracetamol: Paracetamol is distributed into most body tissues. Plasma protein binding is negligible at therapeutic concentrations but can increase in cases of overdose.[13] The apparent volume of distribution is about 0.9 L/kg.[17]

Metabolism

-

Diclofenac: Diclofenac is extensively metabolized in the liver, primarily through hydroxylation and subsequent glucuronidation.[18] The major metabolite is 4'-hydroxydiclofenac, which is formed by the cytochrome P450 enzyme CYP2C9.[18][19]

-

Paracetamol: Paracetamol is also primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[13] The oxidation pathway, mediated by CYP2E1, produces a minor but highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[13] At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione.[13]

Excretion

-

Diclofenac: The metabolites of diclofenac are primarily excreted in the urine, with a smaller portion eliminated in the bile.[14] The terminal elimination half-life is approximately 1-2 hours.[8]

-

Paracetamol: The inactive glucuronide and sulfate conjugates of paracetamol are excreted in the urine. Less than 5% of the drug is excreted unchanged. The elimination half-life of paracetamol is typically between 1 and 3 hours.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Table 1: Pharmacokinetic Parameters of Diclofenac and Paracetamol

| Parameter | Diclofenac | Paracetamol |

| Bioavailability | ~50% (oral)[15] | 63-89% (oral, dose-dependent)[13][16] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral)[8] | 10-60 minutes (oral) |

| Plasma Protein Binding | >99%[8][14] | Negligible at therapeutic doses[13] |

| Volume of Distribution (Vd) | 0.12-0.17 L/kg[8] | ~0.9 L/kg[17] |

| Elimination Half-life (t1/2) | 1-2 hours[8] | 1-3 hours |

| Primary Metabolism | Hepatic (CYP2C9)[18][19] | Hepatic (Glucuronidation, Sulfation)[13] |

| Primary Excretion | Renal (as metabolites)[14] | Renal (as conjugates) |

Table 2: Pharmacodynamic Parameters of Diclofenac

| Parameter | Value |

| COX-1 IC50 | Varies by assay, generally in the low micromolar range |

| COX-2 IC50 | Varies by assay, generally lower than COX-1 IC50 |

| COX-2/COX-1 Selectivity Ratio | Varies, reported to be partially selective for COX-2[3] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of a fixed-dose combination tablet of Diclofenac (50 mg) and Paracetamol (500 mg).

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers (n=12) is recruited after obtaining informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Study Design: The study is an open-label, single-dose, one-period pharmacokinetic study.

-

Drug Administration: After an overnight fast, subjects are administered a single oral tablet of the Diclofenac/Paracetamol combination with 240 mL of water.

-

Blood Sampling: Venous blood samples (5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Diclofenac and Paracetamol are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters for both drugs: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-∞ (area under the plasma concentration-time curve from time 0 to infinity), t1/2 (elimination half-life), and CL/F (apparent total clearance).

Experimental Workflow

Caption: Workflow for a Pharmacokinetic Study.

Conclusion

The combination of Diclofenac and Paracetamol in "Doleron" offers a potent and effective option for the management of pain and inflammation. Its efficacy is rooted in the distinct and synergistic pharmacodynamic mechanisms of its components, targeting both peripheral and central pain pathways. The pharmacokinetic profiles of both drugs are well-understood and allow for predictable therapeutic outcomes. This in-depth guide provides a comprehensive foundation for researchers and drug development professionals working with this important analgesic combination.

References

- 1. Diclofenac+paracetamol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. 1mg.com [1mg.com]

- 3. Diclofenac - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. exphar.sn [exphar.sn]

- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Paracetamol - Wikipedia [en.wikipedia.org]

- 14. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of diclofenac sodium following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Doleron Formulations

Disclaimer: The term "Doleron" can refer to different pharmaceutical formulations. This guide provides a comprehensive overview of the available scientific data for two identified compositions:

-

Doleron P: A combination of Diclofenac and Paracetamol.

-

Doleron (alternative formulation): A combination of Dextropropoxyphene, Aspirin, and Phenazone.

This document is intended for researchers, scientists, and drug development professionals.

Part 1: Doleron P (Diclofenac and Paracetamol)

Active Ingredient: Diclofenac

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.

Data Presentation: In Vitro Inhibitory Activity of Diclofenac

| Target Enzyme | Species | Assay System | IC50 | Reference |

| Cyclooxygenase-1 (COX-1) | Human | CHO cells | 4 nM | [1] |

| Cyclooxygenase-2 (COX-2) | Human | CHO cells | 1.3 nM | [1] |

| Cyclooxygenase-1 (COX-1) | Ovine | Purified enzyme | 5.1 µM | [1] |

| Cyclooxygenase-2 (COX-2) | Ovine | Purified enzyme | 0.84 µM | [1] |

| Cyclooxygenase-1 (COX-1) | Human | Peripheral monocytes | 0.076 µM | [2] |

| Cyclooxygenase-2 (COX-2) | Human | Peripheral monocytes | 0.026 µM | [2] |

| Cyclooxygenase-1 (COX-1) | Human | Articular chondrocytes | 0.611 µM | [3] |

| Cyclooxygenase-2 (COX-2) | Human | Articular chondrocytes | 0.63 µM | [3] |

| Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | LPS-stimulated cells | IC50 NO = 47.12 ± 4.85 µg·mL⁻¹ | [4] |

Experimental Protocols: Key In Vitro Assays for Diclofenac

-

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

-

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

-

Principle: The assay measures the peroxidase activity of COX, where the hydroperoxides produced are detected by a fluorescent probe.

-

Procedure:

-

Prepare a reaction mix containing assay buffer, heme, and a fluorescent probe.

-

In a 96-well plate, add the reaction mix to wells containing either the test inhibitor, a reference inhibitor, or buffer (for enzyme control).

-

Add diluted COX-1 or COX-2 enzyme to the wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically.

-

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). The percentage of inhibition is determined relative to the enzyme control, and the IC50 value is calculated using non-linear regression.

-

Mandatory Visualization: Signaling Pathway of Diclofenac

Data Presentation: In Vivo Anti-Inflammatory Activity of Diclofenac

Due to the proprietary nature of specific in vivo study data, a generalized representation is provided based on established models.

| Animal Model | Endpoint | Diclofenac Dose (mg/kg) | Efficacy (% Inhibition/Reduction) | Time Point |

| Carrageenan-Induced Paw Edema (Rat) | Paw Volume | 1-10 | Significant dose-dependent reduction | 3-6 hours |

Experimental Protocols: Key In Vivo Assays for Diclofenac

-

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Objective: To assess the ability of a test compound to reduce acute inflammation.

-

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema.

-

Procedure:

-

Administer the test compound (e.g., Diclofenac) or vehicle to rats.

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

-

Mandatory Visualization: Experimental Workflow for Carrageenan-Induced Paw Edema

Active Ingredient: Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is complex and not fully elucidated.

Data Presentation: In Vitro Inhibitory Activity of Paracetamol

| Target/Process | Cell Type | Assay Conditions | IC50/Effect | Reference |

| Prostaglandin E2 (PGE2) Synthesis | Human rheumatoid synoviocytes | Stimulated with interleukin-1β | 7.2 µM | [5] |

| Prostaglandin F2α (PGF2α) Synthesis | Human rheumatoid synoviocytes | Stimulated with interleukin-1β | 4.2 µM | [5] |

| Prostaglandin Synthesis | Bull seminal vesicle homogenate | No added co-factors | Potentiated inhibition by acetylsalicylate | [6] |

Experimental Protocols: Key In Vitro Assays for Paracetamol

-

Inhibition of Prostaglandin Synthesis in Intact Cells

This assay evaluates the effect of paracetamol on prostaglandin production in a cellular context.

-

Objective: To determine the IC50 of paracetamol for the inhibition of PGE2 and PGF2α synthesis.

-

Procedure:

-

Culture human rheumatoid synoviocytes.

-

Stimulate the cells with interleukin-1β in the presence of varying concentrations of paracetamol.

-

After incubation, collect the cell culture medium.

-

Measure the concentrations of PGE2 and PGF2α in the medium using an enzyme immunoassay (EIA).

-

-

Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis for each paracetamol concentration and determine the IC50 value.

-

Data Presentation: In Vivo Effects of Paracetamol

| Animal Model | Endpoint | Paracetamol Dose (mg/kg) | Effect | Reference |

| Nociception (Tail-flick, Hot plate) and Hyperalgesia (Plantar incision) in Mice | Pain Threshold | 200, 400, 600 (oral) | Dose-dependent antinociceptive and antihyperalgesic effects | [7] |

| Inflammatory Pain (Carrageenan-induced) in Rats | Nociceptive Threshold | 360 (s.c.) | Reversal of hyperalgesia and induction of hypoalgesia | [8] |

| AM404 Formation in Rat Brain | Brain Tissue Concentration | 20 (oral) | Cmax of 150 pg/g at Tmax of 0.25 hours | [9] |

Experimental Protocols: Key In Vivo Assays for Paracetamol

-

Activation of Descending Serotonergic Pathways in Mice

This protocol investigates the role of the serotonergic system in paracetamol-induced analgesia.

-

Objective: To determine if the analgesic effect of paracetamol is mediated by descending serotonergic pathways.

-

Procedure:

-

Induce a lesion of the serotonergic bulbospinal pathways in mice using an intrathecal injection of 5,7-dihydroxytryptamine (5,7-DHT).

-

Administer paracetamol orally at different doses.

-

Assess the antinociceptive and antihyperalgesic effects using tail-flick, hot plate, and plantar incision tests.

-

In a separate group of animals, administer a selective 5-HT receptor antagonist intrathecally before paracetamol administration and assess the pain response.

-

-

Data Analysis: Compare the analgesic effects of paracetamol in control, lesioned, and antagonist-treated animals.

-

-

Measurement of AM404 in Rat Brain Tissue

This protocol quantifies the brain concentration of the active metabolite of paracetamol, AM404.

-

Objective: To measure the concentration of AM404 in the brain following paracetamol administration.

-

Procedure:

-

Administer paracetamol orally to rats.

-

At various time points, euthanize the animals and collect brain tissue.

-

Homogenize the brain tissue and extract the analytes.

-

Quantify the concentration of AM404 using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

-

Data Analysis: Determine the pharmacokinetic parameters of AM404 in the brain, such as Cmax and Tmax.

-

Mandatory Visualization: Signaling Pathway of Paracetamol

References

- 1. Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. turkjps.org [turkjps.org]

- 4. researchgate.net [researchgate.net]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathw… [ouci.dntb.gov.ua]

- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 8. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Doleron's Components in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by the active components of Doleron: Paracetamol, Acetylsalicylic Acid, and Caffeine. This document outlines the core mechanisms of action, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Paracetamol: Beyond Cyclooxygenase Inhibition

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. While its mechanism of action is not fully elucidated, it is understood to involve central nervous system pathways, distinct from the peripheral anti-inflammatory effects of traditional NSAIDs.

Core Signaling Pathways

Central Analgesic Action via AM404 Metabolite: A key pathway for paracetamol's analgesic effect involves its conversion to p-aminophenol in the liver, which is then metabolized in the brain to N-arachidonoylphenolamine (AM404). AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also interacts with the endocannabinoid system, likely by inhibiting the reuptake of anandamide. This central mechanism contributes to pain modulation.

Modulation of Descending Serotonergic Pathways: Paracetamol has been shown to enhance the activity of descending serotonergic pathways, which play a crucial role in inhibiting pain signals in the spinal cord. This effect is thought to be indirect, as paracetamol does not directly bind to serotonin receptors.

Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory properties. However, it is a more potent inhibitor of COX enzymes in the central nervous system, which contributes to its analgesic and antipyretic effects.

Quantitative Data: Paracetamol

| Target | Action | IC50 Value | Cell/System |

| COX-1 | Inhibition | 113.7 µM | In vitro |

| COX-2 | Inhibition | 25.8 µM | In vitro |

Experimental Protocols

1.3.1. Measurement of AM404 in Brain Tissue by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the paracetamol metabolite AM404 in brain tissue.

-

Tissue Homogenization: Homogenize fresh frozen brain tissue (90–110 mg) in 600 µl of Tris-buffered saline (TBS), pH 7.6, containing a protease inhibitor cocktail, using a bead homogenizer.

-

Extraction: Add an internal standard to the homogenate, followed by protein precipitation with a suitable organic solvent. Centrifuge to pellet the precipitated protein.

-

Solid-Phase Extraction (SPE): Load the supernatant onto an Oasis™ MCX SPE µElution plate. Wash the plate and elute the analytes.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent. Inject the sample into an LC-MS/MS system for separation and detection. Use multiple reaction monitoring (MRM) for selective and sensitive quantification of AM404.

1.3.2. Serotonin Release Assay

This functional assay measures the release of serotonin from platelets, which can be adapted to assess the influence of pharmacological agents on serotonergic systems.

-

Platelet Preparation: Isolate platelets from whole blood by centrifugation. Wash the platelets and resuspend them in a suitable buffer.

-

Serotonin Loading: Incubate the platelets with radiolabeled (e.g., ¹⁴C-serotonin) or non-radiolabeled serotonin.

-

Treatment and Stimulation: Treat the serotonin-loaded platelets with paracetamol or its metabolites. Induce platelet activation with a known agonist.

-

Quantification of Serotonin Release: Separate the platelets from the supernatant by centrifugation. Measure the amount of released serotonin in the supernatant using a scintillation counter (for radiolabeled serotonin) or high-performance liquid chromatography (HPLC).

Signaling Pathway Diagram

Paracetamol's central mechanism of action.

Acetylsalicylic Acid: A Potent Anti-inflammatory and Anti-cancer Agent

Acetylsalicylic acid (aspirin) is a nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase enzymes. Its cellular effects extend beyond inflammation to pathways involved in cancer progression.

Core Signaling Pathways

Irreversible COX-1 and COX-2 Inhibition: Aspirin's primary mechanism is the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes. This blocks the synthesis of prostaglandins and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.

Inhibition of the NF-κB Pathway: Aspirin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and cell survival. By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, aspirin blocks its translocation to the nucleus and subsequent gene transcription.

Activation of the p53 Pathway: In the context of cancer, aspirin has been shown to activate the tumor suppressor protein p53. This can lead to cell cycle arrest and apoptosis in cancer cells, contributing to its chemopreventive effects.

Quantitative Data: Acetylsalicylic Acid

| Target | Action | IC50 Value | Cell/System |

| COX-1 | Inhibition | Varies (irreversible) | Purified enzyme/platelets |

| COX-2 | Inhibition | Varies (irreversible) | Purified enzyme/inflammatory cells |

| NF-κB | Inhibition of activation | ~5 mM | Human foreskin fibroblasts |

Experimental Protocols

2.3.1. Cyclooxygenase (COX) Inhibitor Screening Assay

This protocol describes a common method to assess the inhibitory activity of compounds like aspirin on COX enzymes.

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2, or cell lysates known to express these enzymes.

-

Reaction Setup: In a 96-well plate, add the enzyme, a reaction buffer, and the test compound (aspirin) at various concentrations.

-

Initiation of Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.

-

Detection: The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like Prostaglandin E2 (PGE2) for quantification. Measure the concentration of the stable prostaglandin using an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each aspirin concentration and determine the IC50 value.

2.3.2. NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of aspirin. Isolate the nuclei and prepare nuclear extracts containing the transcription factors.

-

Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the NF-κB consensus binding sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts. In the presence of activated NF-κB, a protein-DNA complex will form.

-

Electrophoresis: Separate the free probe from the protein-DNA complexes on a non-denaturing polyacrylamide gel. The larger protein-DNA complexes will migrate slower than the free probe.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection method (for non-radioactive probes).

2.3.3. Western Blot for p53 Activation

This protocol details the use of Western blotting to detect the activation of p53 in response to aspirin treatment.

-

Cell Lysis and Protein Quantification: Treat cells with aspirin for the desired time. Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for total p53 or a phosphorylated, activated form of p53 (e.g., phospho-p53 Ser15). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagram

Aspirin's multifaceted impact on cellular signaling.

Caffeine: A Central Nervous System Stimulant with Metabolic Effects

Caffeine is a well-known central nervous system stimulant. Its primary mechanism of action is the antagonism of adenosine receptors, which leads to a cascade of downstream effects on cellular metabolism and signaling.

Core Signaling Pathways

Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of A₁ and A₂ₐ adenosine receptors. By blocking the inhibitory effects of adenosine, caffeine leads to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine.